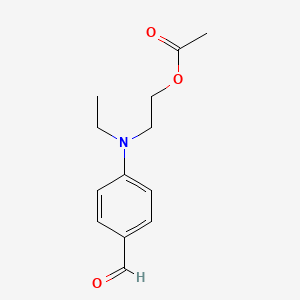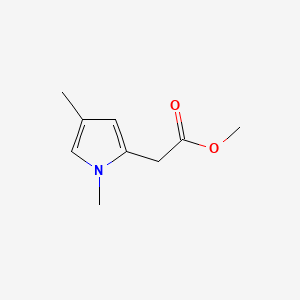
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-
Descripción general
Descripción
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is an organic compound with the molecular formula C15H19NO5. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-acetyloxyethyl)amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- typically involves the reaction of benzaldehyde with 2-(acetyloxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of functional materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-ethyl-: A similar compound with an ethyl group instead of the bis(2-acetyloxyethyl)amino group.
Benzaldehyde, 4-[[2-(hydroxy)ethyl]ethylamino]-: A derivative with a hydroxy group instead of the acetyloxy group
Uniqueness
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is unique due to its bis(2-acetyloxyethyl)amino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and functional materials .
Propiedades
Número CAS |
100609-71-0 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(N-ethyl-4-formylanilino)ethyl acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(8-9-17-11(2)16)13-6-4-12(10-15)5-7-13/h4-7,10H,3,8-9H2,1-2H3 |
Clave InChI |
VDFFGPXYYUJXAF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B8746932.png)








![7-Aminobenzo[D]oxazole-2-thiol](/img/structure/B8746995.png)


